molecular formula C11H14FN3O2 B2676920 2-(4-fluorobenzoyl)-N-propyl-1-hydrazinecarboxamide CAS No. 329777-69-7

2-(4-fluorobenzoyl)-N-propyl-1-hydrazinecarboxamide

Cat. No. B2676920
CAS RN: 329777-69-7
M. Wt: 239.25
InChI Key: GNRNJXYRLPJFKZ-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “2-(4-fluorobenzoyl)-N-propyl-1-hydrazinecarboxamide” would depend on the specific conditions and reactants present. Fluorobenzoyl compounds are often reactive and can participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-fluorobenzoyl)-N-propyl-1-hydrazinecarboxamide” would depend on its specific structure. Fluorobenzoyl compounds often have unique properties due to the presence of the fluorine atom .

Scientific Research Applications

Organic Synthesis

This compound is used in organic synthesis, particularly in the synthesis of benzoylsalicylhydrazide . The reaction takes place via microwave-aided hydrazinolysis, followed by acylation using 4-fluorobenzoyl chloride at low temperature to yield the target compound .

Analytical Chemistry

In analytical chemistry, this compound is used in the detection of spots using different eluent combinations . It is visualized under a 254 nm UV lamp .

Material Science

In material science, fluorinated naphthalene-based poly (arylene ether ketone)s are prepared from novel fluorinated naphthalene-based bisphenol monomers . These polymers exhibit excellent thermal stability and low dielectric constant .

Pharmaceutical Chemistry

In pharmaceutical chemistry, this compound is used as a building block for many drug candidates . It is synthesized in a continuous flow microreactor system to determine intrinsic reaction kinetics parameters .

Microelectronics

In microelectronics, this compound is used in the synthesis of materials with low dielectric constants . These materials are essential in microelectronic devices like coatings in electronic packaging, substrates for printed circuit boards, insulating and dielectric layers in structures with multilayers .

Medicinal Chemistry

In medicinal chemistry, this compound is a crucial raw material and intermediate in the synthesis of many drug candidates . It has a wide range of applications and is used in the manufacture of many drug candidates .

Mechanism of Action

The mechanism of action of “2-(4-fluorobenzoyl)-N-propyl-1-hydrazinecarboxamide” would depend on its specific structure and the context in which it’s used. Without specific research or data on this compound, it’s difficult to provide a detailed mechanism of action .

Safety and Hazards

The safety and hazards associated with “2-(4-fluorobenzoyl)-N-propyl-1-hydrazinecarboxamide” would depend on its specific structure and properties. Fluorobenzoyl compounds can be hazardous and may cause irritation to the skin, eyes, and respiratory tract .

properties

IUPAC Name

1-[(4-fluorobenzoyl)amino]-3-propylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN3O2/c1-2-7-13-11(17)15-14-10(16)8-3-5-9(12)6-4-8/h3-6H,2,7H2,1H3,(H,14,16)(H2,13,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNRNJXYRLPJFKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)NNC(=O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401331064
Record name 1-[(4-fluorobenzoyl)amino]-3-propylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401331064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819492
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(4-fluorobenzoyl)-N-propyl-1-hydrazinecarboxamide

CAS RN

329777-69-7
Record name 1-[(4-fluorobenzoyl)amino]-3-propylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401331064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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